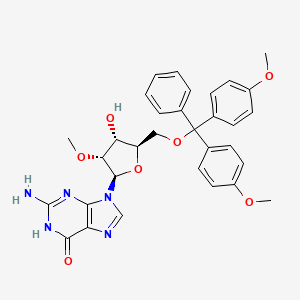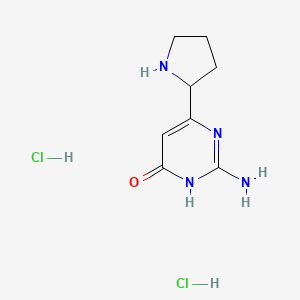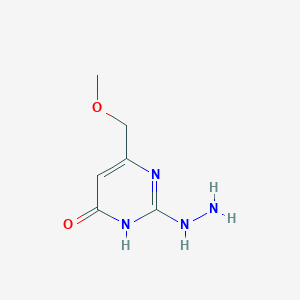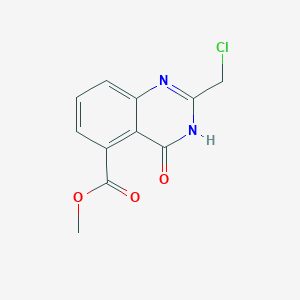
3-(Boc-アミノ)-5,5-ジフルオロピペリジン
概要
説明
“3-(Boc-amino)-5,5-difluoropiperidine” is a compound that involves the Boc (tert-butyl carbamate) protection of amino functions . This compound plays a pivotal role in the synthesis of multifunctional targets . It can be used as a precursor for the preparation of dipeptidyl peptidase IV inhibitors like linagliptin, alogliptin, and other antidiabetic agents .
Synthesis Analysis
The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .Molecular Structure Analysis
The 3D structure of two Boc-compounds of this type, one containing acetyl and one benzoyl, was determined by X-ray crystallography . Evidence for strong interaction of their acyl - and Boc-substituents with nitrogen was noticed in both molecules .Chemical Reactions Analysis
Boc-protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis . In that context, Boc-derivatives nicely complemented the corresponding, then relatively novel, benzyl carbamates (Cbz-compounds) which could be deprotected by catalytic hydrogenolysis or sodium in liquid ammonia, conditions under which Boc is completely stable . Instead, Boc can be cleaved by mild acidolysis, whereas benzyl carbamates require significantly stronger acidic conditions for their deprotection .Physical And Chemical Properties Analysis
Primary amines are unique because they can accommodate two such groups . This review highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .科学的研究の応用
グリーンケミストリーおよび触媒フリー合成
3-(Boc-アミノ)-5,5-ジフルオロピペリジン: は、アミンの化学選択的BOC保護のためのグリーンケミストリーで使用されます。 このプロセスは環境に優しく、溶媒や触媒を使用しないため、持続可能な技術の原則に沿っています 。この方法は効率的であり、広範な精製手順を必要とせずに高品質の製品を生み出します。
ペプチド合成
ペプチド合成では、Boc基はアミンの一般的な保護基です。3-(Boc-アミノ)-5,5-ジフルオロピペリジンは、ペプチドの合成におけるBoc基の導入に使用でき、これは多機能ペプチド鎖の生成に不可欠です 。この化合物は合成プロセス中に安定性を提供し、穏やかな酸性条件下で、他の感受性のある基に影響を与えることなく除去できます。
創薬
3-(Boc-アミノ)-5,5-ジフルオロピペリジンなどのBoc保護アミンは、創薬において重要な役割を果たします。それらはしばしば医薬品化合物の合成における中間体として使用されます。 Boc基は、複雑な反応中にアミン官能基が保存されるようにし、後で選択的に脱保護することができます .
非線形光学材料
3-(Boc-アミノ)-5,5-ジフルオロピペリジンに関連する化合物の電子構造と非線形光学挙動に関する研究が行われています。 これらの研究では、密度汎関数理論(DFT)を使用して、光スイッチや変調器の開発に不可欠な非線形光学材料としての可能性を評価しています .
作用機序
Target of Action
The compound contains a Boc-protected amino group . Boc, or tert-butyl carbamate, is a common protecting group used in organic synthesis, particularly in the synthesis of peptides and other amine-containing compounds . The primary target of this compound would likely depend on the specific context in which it is used, such as the synthesis of a particular peptide or other complex molecule.
Mode of Action
The Boc group in “3-(Boc-amino)-5,5-difluoropiperidine” can be cleaved by mild acidolysis , revealing the free amine group. This could allow the compound to participate in further reactions, such as the formation of amide bonds in peptide synthesis .
Biochemical Pathways
Without specific information on the intended use of this compound, it’s difficult to say exactly which biochemical pathways it might affect. Compounds with boc-protected amino groups are often used in the synthesis of peptides and proteins, which play roles in virtually all biological processes .
Pharmacokinetics
The boc group is generally stable and resistant to most nucleophiles and bases , which could potentially affect the compound’s absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The primary result of the action of “3-(Boc-amino)-5,5-difluoropiperidine” would likely be the formation of a new molecule, following the cleavage of the Boc group and subsequent reactions of the free amine .
Action Environment
The action of “3-(Boc-amino)-5,5-difluoropiperidine” could be influenced by various environmental factors. For example, the Boc group can be cleaved under acidic conditions , so the pH of the environment could affect the compound’s reactivity. Additionally, the compound’s stability and reactivity could be influenced by the presence of other reactive species, the temperature, and other factors.
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation .
将来の方向性
The preferences have changed and nowadays Boc is ranked as “one of the most commonly used protective groups for amines” . Other NH-compounds including various protected/acylated amines have also been substituted in this way that thereby give rise to bis-protected amino functions . This opens up new possibilities for the synthesis of complex molecules.
特性
IUPAC Name |
tert-butyl N-(5,5-difluoropiperidin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-7-4-10(11,12)6-13-5-7/h7,13H,4-6H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZEASWFMIYVAAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CNC1)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Amino-6-[3-(hydroxymethyl)piperidin-1-YL]pyrimidin-4(3H)-one](/img/structure/B1449808.png)


![4-[(3-Ethynylphenyl)amino]-6-(2-methoxyethoxy)-7-quinazolinol](/img/structure/B1449813.png)

![3-amino-1-(2-hydroxyethyl)-5-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1449815.png)
![3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B1449816.png)
![3-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-ol](/img/structure/B1449819.png)

![2,4,5,6-tetrahydro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1449821.png)



![2-[[(1R,2S)-2-[(2-Hydroxyphenyl)methylideneamino]-1,2-bis(4-methylphenyl)ethyl]iminomethyl]phenol](/img/structure/B1449828.png)